molecular formula C8H11NO2 B1607418 Benzeneacetic acid, ammonium salt CAS No. 7188-16-1

Benzeneacetic acid, ammonium salt

Cat. No.: B1607418
CAS No.: 7188-16-1
M. Wt: 153.18 g/mol
InChI Key: PQILKFQDIYPBKI-UHFFFAOYSA-N
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Description

Benzeneacetic acid, also known as Phenylacetic acid, is a compound with the formula C8H8O2 . It is an organic compound that contains a phenyl functional group and an acetic acid functional group . The ammonium salt of Benzeneacetic acid is formed when the acid reacts with ammonia .


Synthesis Analysis

Quaternary ammonium salts can be synthesized from tertiary amines and chloroacetic acid esters . They are good water-soluble organic chemicals with many biological properties . The synthesis of new quaternary ammonium salts with anions of gibberellic acid, a common plant growth regulator from the gibberellin group, or l-tryptophan, an important precursor of auxin biosynthesis, has been described .


Molecular Structure Analysis

The molecular structure of Benzeneacetic acid is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Benzeneacetic acid is 136.1479 .


Chemical Reactions Analysis

The reactions of glyoxal with ammonia, ammonium salts, and amines cause the formation of the secondary organic aerosol (SOA) components (imidazole and its derivatives) in the atmosphere . The interaction of glyoxal and ammonia in aqueous solution is a primary reaction for these processes .

Scientific Research Applications

Catalytic Reactions Benzotetramisole, an ammonium salt derivative, plays a crucial role in catalytic asymmetric [2,3]-rearrangement reactions. This process results in the formation of syn-α-amino acid derivatives with remarkable diastereo- and enantioselectivity, essential for producing specific organic compounds (West et al., 2014).

Oligoribonucleotide Synthesis In the synthesis of oligoribonucleotides, ammonium salts like benzeneacetic acid ammonium salt help prevent chain cleavage during the removal of N-acyl protecting groups. This role is critical for maintaining the integrity of synthetic RNA sequences (Wu et al., 1989).

Separation Processes Ammonium salts have been effectively used in the separation of phenols from oils, demonstrating their utility in nonaqueous separation processes. This is significant in the chemical industry where such separations are often challenging (Pang et al., 2012).

Catalyst Characterization The application of ammonium salts is significant in the characterization of catalysts like Mo/ZSM-5 for methane to benzene conversion. These salts play a role in understanding the behavior of catalysts during chemical reactions (Wang et al., 1997).

Nitration Reactions Ammonium salts are used in the nitration of benzene, showcasing their role in facilitating mild and clean liquid nitration reactions. This application is vital in producing various nitro compounds in a controlled and efficient manner (Gong et al., 2010).

Photocatalytic Applications In the field of photocatalysis, ammonium salts are used for fluorination of polymeric carbon nitride solids, improving their photocatalytic activity. This application is particularly relevant in sustainable energy and environmental remediation contexts (Wang et al., 2010).

Antibacterial Properties Quaternary ammonium compounds, including those derived from benzeneacetic acid ammonium salt, are studied for their antibacterial properties. This research is crucial in understanding their effectiveness as antiseptics and disinfectants, particularly in healthcare settings (Mahzounieh et al., 2014).

Supramolecular Chemistry The role of benzeneacetic acid ammonium salt in supramolecular chemistry is explored through its involvement in the formation of cross-linked networks. These studies are integral to advancing materials science and engineering (Chen et al., 2012).

Organic Synthesis Ammonium salts are used as templates in organic synthesis, such as in the Norrish-Yang cyclization of 2-benzyloxy-acylbenzenes. This showcases their utility in stereoselective organic reactions (Yamada et al., 2013).

Mechanism of Action

Target of Action

Benzeneacetic acid, ammonium salt, belongs to the class of compounds known as quaternary ammonium salts (QASs) . These compounds are widely used due to their excellent antibacterial activity . The primary targets of QASs are usually bacterial cells, where they disrupt the cell membrane, leading to cell death .

Mode of Action

The mode of action of QASs, including this compound, involves interaction with the bacterial cell membrane. This interaction disrupts the integrity of the cell membrane, leading to leakage of cell contents and ultimately cell death . .

Biochemical Pathways

Qass are known to disrupt bacterial cell membranes, which can affect numerous biochemical pathways within the bacterial cell

Pharmacokinetics

A related compound, diclofenac 2-[(2,6-dichlorophenyl)amino] benzeneacetic acid monopotassium salt, is known to be a nonsteroidal potent anti-inflammatory agent . Its pharmacokinetics may provide some insights into the potential ADME properties of this compound.

Result of Action

The primary result of the action of this compound is the disruption of bacterial cell membranes, leading to cell death . In a study, Benzeneacetic acid was found to attenuate silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells in a p53-dependent manner . This suggests that this compound may have potential applications in mitigating certain pathological conditions.

Action Environment

The action of this compound, like other QASs, can be influenced by environmental factors such as pH, temperature, and ion presence These factors can affect the stability of the compound and its antimicrobial efficacy

Safety and Hazards

Benzeneacetic acid, ammonium salt should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Biochemical Analysis

Biochemical Properties

Benzeneacetic acid, ammonium salt, like other ammonium salts, can act as a weak base . It can accept a proton from water to form substituted ammonium ions and hydroxide ions This property allows it to participate in various biochemical reactions

Cellular Effects

One study has shown that benzeneacetic acid can attenuate the silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells in a p53-dependent manner . This suggests that this compound may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quaternary ammonium salts, which are structurally similar to this compound, can undergo various reactions such as rearrangement-cleavage reaction

Temporal Effects in Laboratory Settings

It is known that quaternary ammonium salts can undergo reactions in an alkaline medium or when heated at 140-145°C .

Dosage Effects in Animal Models

It is known that ammonium salts at dosages of 0.3–0.5 g/kg may be toxic in all species and ages of farm animals; dosages ≥1.5 g/kg usually are fatal .

Metabolic Pathways

One study has shown that benzeneacetic acid, a key regulation metabolite in the phenylalanine metabolic pathway, can attenuate the silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells .

Transport and Distribution

It is known that sodium phenylacetate and sodium benzoate, which are metabolized forms of benzeneacetic acid, are metabolized and excreted by the kidneys .

Subcellular Localization

It is known that RNA subcellular localization is a very important feature for deeply understanding RNA’s biological functions after being transported into intra- or extra-cellular regions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzeneacetic acid, ammonium salt involves the reaction of benzeneacetic acid with ammonium hydroxide.", "Starting Materials": [ "Benzeneacetic acid", "Ammonium hydroxide" ], "Reaction": [ "Mix benzeneacetic acid and ammonium hydroxide in a reaction flask", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Cool the mixture to room temperature and filter the precipitated product", "Wash the product with cold water and dry it in a vacuum oven", "The resulting product is Benzeneacetic acid, ammonium salt" ] }

7188-16-1

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

azane;2-phenylacetic acid

InChI

InChI=1S/C8H8O2.H3N/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);1H3

InChI Key

PQILKFQDIYPBKI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)[O-].[NH4+]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O.N

7188-16-1

Related CAS

103-82-2 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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